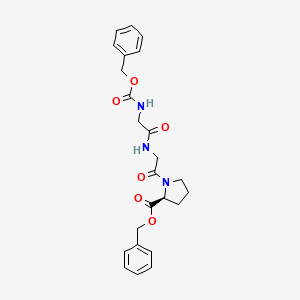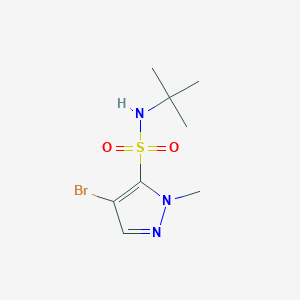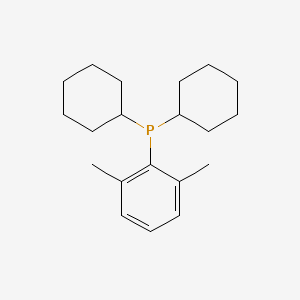
Dicyclohexyl(2,6-dimethylphenyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(2,6-dimethylphenyl)phosphine is an organophosphorus compound that features a phosphine group bonded to a 2,6-dimethylphenyl group and two cyclohexyl groups. This compound is known for its utility as a ligand in various catalytic processes, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dicyclohexyl(2,6-dimethylphenyl)phosphine can be synthesized through the reaction of dicyclohexylphosphine with 2,6-dimethylphenyl chloride under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dicyclohexylphosphine, followed by nucleophilic substitution with 2,6-dimethylphenyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions: Dicyclohexyl(2,6-dimethylphenyl)phosphine primarily participates in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide. The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation .
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl(2,6-dimethylphenyl)phosphine is widely used in scientific research due to its effectiveness as a ligand in catalytic processes. Its applications include:
- Chemistry : Used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology : Employed in the modification of biomolecules for research purposes.
- Medicine : Utilized in the synthesis of pharmaceutical intermediates.
- Industry : Applied in the production of fine chemicals and materials .
Wirkmechanismus
The mechanism by which dicyclohexyl(2,6-dimethylphenyl)phosphine exerts its effects involves its role as a ligand in catalytic cycles. It coordinates with metal centers (e.g., palladium or nickel) to form active catalytic species that facilitate the formation of carbon-carbon bonds. The phosphine ligand stabilizes the metal center and enhances its reactivity, allowing for efficient catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Dicyclohexyl(2,6-dimethoxyphenyl)phosphine
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2,6-diisopropoxyphenyl)phosphine
Uniqueness: Dicyclohexyl(2,6-dimethylphenyl)phosphine is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky cyclohexyl groups provide steric hindrance that can enhance selectivity in reactions, while the 2,6-dimethylphenyl group offers electronic properties that stabilize the metal-ligand complex .
Eigenschaften
Molekularformel |
C20H31P |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
dicyclohexyl-(2,6-dimethylphenyl)phosphane |
InChI |
InChI=1S/C20H31P/c1-16-10-9-11-17(2)20(16)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h9-11,18-19H,3-8,12-15H2,1-2H3 |
InChI-Schlüssel |
XWQSRTDTWHCLIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)P(C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


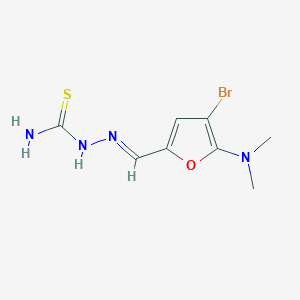
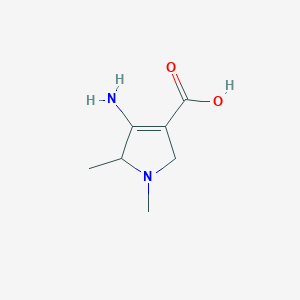

![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)

![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
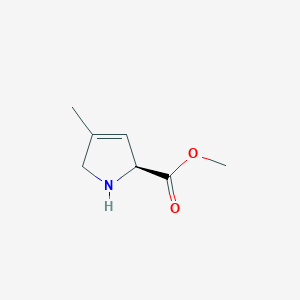
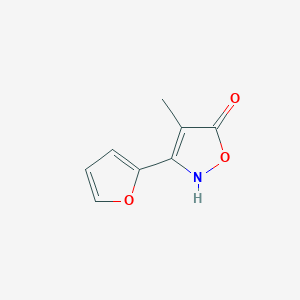
![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)

![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
